molecular formula C21H22N2O3 B2515748 4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898427-45-7

4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

Cat. No.: B2515748
CAS No.: 898427-45-7
M. Wt: 350.418
InChI Key: POXNBNSYQQFOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a complex synthetic compound featuring a 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene core scaffold substituted at the 7-position with a 4-ethoxy benzamide group . This core structure is of significant research interest due to its similarity to the tricyclic systems found in known bioactive molecules, such as certain fluoroquinolone antibiotics . The presence of the ethoxy benzamide group, as opposed to a carboxylic acid moiety found in classical antibiotics, suggests potential for novel interactions and applications, making it a valuable building block for investigating new structure-activity relationships . Researchers can utilize this compound as a key intermediate in medicinal chemistry campaigns, particularly in the synthesis and development of novel heterocyclic compounds aimed at targeting enzymes or biological pathways . Its unique structure also makes it a candidate for use in biochemical research as a potential inhibitor or probe for studying enzyme function, given that related azatricyclic compounds have been explored for their inhibitory activity against various enzymes, including histone deacetylases and protein kinases . The compound is provided for laboratory research purposes only. Attention: For research use only. Not for human or veterinary use. ATTENTION: FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-26-18-8-5-14(6-9-18)21(25)22-17-12-15-4-3-11-23-19(24)10-7-16(13-17)20(15)23/h5-6,8-9,12-13H,2-4,7,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXNBNSYQQFOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a tricyclic framework with an ethoxy group and a benzamide moiety. The synthesis typically involves multiple steps starting from readily available precursors, focusing on forming the tricyclic core and subsequent functionalization to introduce the ethoxy and benzamide groups.

Synthetic Routes

Common synthetic routes include:

  • Formation of the Tricyclic Core : Utilizing organometallic reagents and catalysts.
  • Functionalization : Incorporating the ethoxy and benzamide groups through substitution reactions.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in the context of receptor modulation.

Research indicates that this compound may act as an angiotensin II receptor antagonist , which is crucial in regulating blood pressure and fluid balance in the body. By blocking angiotensin II receptors, it promotes vasodilation and reduces hypertension.

Pharmacological Properties

The compound has shown promising results in various studies regarding its efficacy and potency as a therapeutic agent.

Efficacy Studies

Recent studies have demonstrated that similar compounds exhibit significant agonistic activity at muscarinic receptors, suggesting potential applications in treating neurological disorders . The structure of this compound may enhance its ability to penetrate the central nervous system (CNS), which is critical for CNS-targeted therapies.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Muscarinic Agonists : A study highlighted novel compounds that penetrate the CNS effectively and demonstrated high binding affinity to muscarinic receptors . This suggests that this compound might similarly affect cognitive functions or neuroprotection.
  • Antihypertensive Effects : In vivo studies on similar azatricyclo compounds indicated significant reductions in blood pressure in hypertensive models . This positions this compound as a candidate for further antihypertensive research.

Comparative Analysis

To illustrate its uniqueness among similar compounds, the following table summarizes key properties:

Compound NameStructure TypeBiological ActivityNotable Effects
4-Ethoxy-N-(2-oxo...)Tricyclic BenzamideAngiotensin II AntagonistVasodilation
3,4-Dimethyl-N-(...)Tricyclic BenzamideMuscarinic AgonistCNS penetration
N-(2-Oxo...)Simple BenzamideAntihypertensiveBlood pressure reduction

Comparison with Similar Compounds

Azatricyclo Core Derivatives

Compounds sharing the azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene core but differing in substituents include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Ethoxybenzamide at position 7 C₂₂H₂₃N₂O₃ (estimated) ~363.4 g/mol Ethoxy group may enhance lipophilicity and bioavailability. -
N'-(5-Chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo...}ethanediamide Ethanediamide and chloro-methylphenyl groups C₂₀H₁₈ClN₃O₃ (estimated) ~383.8 g/mol Chlorine substituent may increase electrophilicity and reactivity.
N-(3,4-Dichlorophenyl)-2-oxo-1-azatricyclo...sulfonamide Dichlorophenyl sulfonamide C₁₈H₁₆Cl₂N₂O₃S 411.3 g/mol Sulfonamide group enhances hydrogen-bonding potential.
2-Oxo-1-azatricyclo...sulfonyl chloride Sulfonyl chloride C₁₃H₁₃ClN₂O₃S (estimated) ~312.8 g/mol Reactive sulfonyl chloride enables facile derivatization.

Key Observations :

  • The target compound’s ethoxybenzamide group distinguishes it from sulfonamide or sulfonyl chloride derivatives, suggesting divergent solubility and metabolic stability profiles.
  • Chlorinated derivatives (e.g., ) may exhibit enhanced antibacterial activity due to halogen-mediated interactions with biological targets.

Fluoroquinolone Analogues

Levofloxacin and related fluoroquinolones share a similar tricyclic backbone but incorporate additional heteroatoms and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Pharmacological Relevance Reference
Levofloxacin 7-Fluoro, 6-(4-methylpiperazinyl), 4-oxa/4-thia groups C₁₈H₂₀FN₃O₄ 361.4 g/mol Broad-spectrum antibiotic; inhibits DNA gyrase.
Rufloxacin 4-Thia substitution C₁₇H₁₈FN₃O₃S 363.4 g/mol Antibacterial activity against Gram-negative bacteria.

Key Observations :

  • The target compound lacks the fluoro and piperazinyl groups critical for fluoroquinolone-DNA gyrase interactions. Its ethoxy group may instead target different enzymes or receptors.

ZINC Database Analogues

Screened compounds from the ZINC database () highlight structural diversity in azatricyclo derivatives:

ZINC ID/CID Substituents Molecular Weight Notable Features
CID 156684979 2-cyano-N-[2-[(2,2,2-trifluoroacetyl)amino]oxyethyl]prop-2-enamide ~435.3 g/mol Trifluoroacetyl group increases metabolic resistance.
CID 59401066 2-cyano-N-methylprop-2-enamide ~293.3 g/mol Cyano group enhances electron-withdrawing properties.

Key Observations :

  • Higher molecular weight derivatives (e.g., CID 156684979) may exhibit reduced membrane permeability compared to the target compound.

Complex Derivatives with Extended Functionality

describes a compound with a fused cyclobutene ring and tetramethyl groups (C₃₆H₄₄N₂O₄, MW 568.76 g/mol). This highlights:

  • Increased steric hindrance and rigidity compared to the target compound.
  • Potential applications in materials science or as enzyme inhibitors due to extended conjugation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.